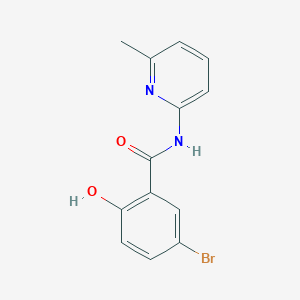![molecular formula C24H12F6N4O2 B14207148 2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} CAS No. 817638-49-6](/img/structure/B14207148.png)
2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} is a compound known for its unique chemical structure and properties It is characterized by the presence of two oxadiazole rings, each substituted with a trifluoromethylphenyl group, connected through a phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzohydrazide with terephthaloyl chloride in the presence of a base, such as triethylamine, to form the desired oxadiazole rings. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and composites, due to its thermal stability and electronic properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its excellent electron-transporting capabilities.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Mecanismo De Acción
The mechanism by which 2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} exerts its effects is primarily related to its electronic structure. The presence of trifluoromethyl groups and oxadiazole rings enhances its electron-withdrawing properties, making it an effective electron transporter. In biological systems, the compound can interact with molecular targets through hydrogen bonding and π-π stacking interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in surface modification and polymer synthesis.
®-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate: Employed as a chiral catalyst in asymmetric synthesis.
Uniqueness
2,2’-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole} stands out due to its dual oxadiazole rings and phenylene bridge, which confer unique electronic properties and stability. Its ability to undergo various chemical reactions and its applications in diverse fields further highlight its versatility and significance.
Propiedades
Número CAS |
817638-49-6 |
|---|---|
Fórmula molecular |
C24H12F6N4O2 |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]-5-[3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C24H12F6N4O2/c25-23(26,27)17-8-4-13(5-9-17)19-31-33-21(35-19)15-2-1-3-16(12-15)22-34-32-20(36-22)14-6-10-18(11-7-14)24(28,29)30/h1-12H |
Clave InChI |
HQNBKQINFYIPFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=C(O4)C5=CC=C(C=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



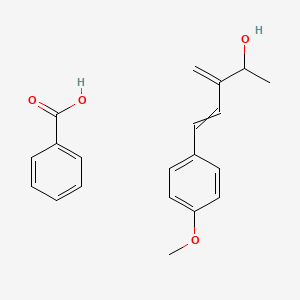
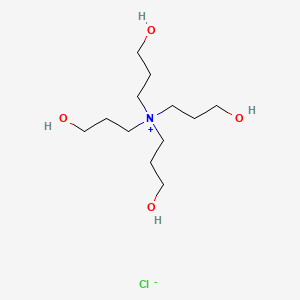
![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
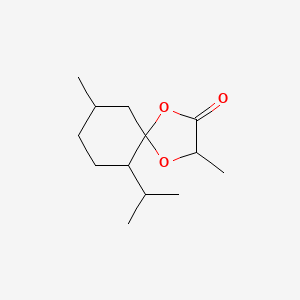
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

![Methyl 2-[(oct-1-en-1-yl)sulfanyl]benzoate](/img/structure/B14207107.png)
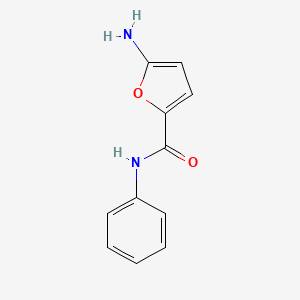
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)

![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
